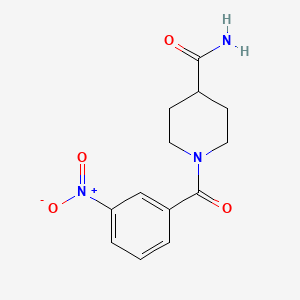![molecular formula C15H17N3O B11183749 (1Z)-1-hydrazinylidene-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one CAS No. 524047-01-6](/img/structure/B11183749.png)
(1Z)-1-hydrazinylidene-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-1-hydrazinylidene-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a hydrazinylidene group and a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-hydrazinylidene-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This reaction proceeds through the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-hydrazinylidene-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form quinoxalin-2(1H)-ones.
Substitution: It can participate in substitution reactions, such as arylation, alkylation, and acylation.
Amination and Amidation:
Common Reagents and Conditions
Common reagents used in these reactions include phosphonium ylides for alkylation , and visible light-induced phosphonates for phosphonation reactions . Conditions often involve the use of metal-free and oxidant-free environments to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various substituted quinoxalin-2(1H)-ones, which exhibit diverse biological activities and chemical properties .
Scientific Research Applications
(1Z)-1-hydrazinylidene-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (1Z)-1-hydrazinylidene-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves the activation of C–H bonds, leading to the formation of various functionalized products. The molecular targets and pathways involved include the formation of dicationic superelectrophiles and subsequent nucleophilic cyclization reactions .
Comparison with Similar Compounds
Properties
CAS No. |
524047-01-6 |
|---|---|
Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
3-diazenyl-5,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),9-pentaen-2-ol |
InChI |
InChI=1S/C15H17N3O/c1-8-5-6-10-9(2)7-15(3,4)18-13(10)11(8)12(17-16)14(18)19/h5-7,16,19H,1-4H3 |
InChI Key |
NDWINFPHYMTYQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N3C2=C(C=C1)C(=CC3(C)C)C)O)N=N |
solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide](/img/structure/B11183682.png)
![3-(methoxyacetyl)-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11183698.png)
![N-(4-methylphenyl)-2-{1-oxo-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-2-yl}acetamide](/img/structure/B11183699.png)
![N-[3-(4-fluorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11183702.png)
![ethyl 2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B11183703.png)

![9-[(3,4-Difluorophenyl)methoxy]-3-[1-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11183709.png)
![N-[6-(3-cyclopentyl-2-oxoimidazolidin-1-yl)pyridin-3-yl]-4-methyl-3-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B11183713.png)
![2-(4-benzylpiperidin-1-yl)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11183720.png)
![N-(2-chlorophenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B11183726.png)
![4-(2,4-dichlorophenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B11183731.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-[4-(propan-2-yl)phenyl]pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11183741.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B11183764.png)
![6-(4-chlorophenyl)-9-(3-ethoxy-4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11183770.png)
